4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide
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Overview
Description
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Scientific Research Applications
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biology: The compound is used in studies to understand cell signaling pathways and the role of quinazoline derivatives in modulating these pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to develop it as a therapeutic agent.
Industry: It may be used as a precursor for the synthesis of other bioactive quinazoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Amination: The 6-chloro-4-phenylquinazoline is then reacted with an appropriate amine to introduce the amino group.
Coupling Reaction: Finally, the compound is coupled with N-(2,6-dimethylphenyl)benzamide under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.
Substitution: The chlorine atom in the quinazoline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tyrosine kinases, which are enzymes involved in the regulation of cell division and survival. By binding to the ATP-binding site of these kinases, it prevents their activation and subsequent signaling, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar in structure and function, used for the treatment of non-small cell lung cancer.
Afatinib: A broader spectrum tyrosine kinase inhibitor.
Uniqueness
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its dual aromatic substitution could enhance its binding affinity and specificity for certain molecular targets .
Properties
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN4O/c1-18-7-6-8-19(2)26(18)33-28(35)21-11-14-23(15-12-21)31-29-32-25-16-13-22(30)17-24(25)27(34-29)20-9-4-3-5-10-20/h3-17H,1-2H3,(H,33,35)(H,31,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKMFQKVHNSXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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